5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid 5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926203-18-1
VCID: VC16334156
InChI: InChI=1S/C12H8Cl2N2O2S/c13-8-3-1-7(2-4-8)6-19-12-15-5-9(14)10(16-12)11(17)18/h1-5H,6H2,(H,17,18)
SMILES:
Molecular Formula: C12H8Cl2N2O2S
Molecular Weight: 315.2 g/mol

5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

CAS No.: 926203-18-1

Cat. No.: VC16334156

Molecular Formula: C12H8Cl2N2O2S

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid - 926203-18-1

Specification

CAS No. 926203-18-1
Molecular Formula C12H8Cl2N2O2S
Molecular Weight 315.2 g/mol
IUPAC Name 5-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C12H8Cl2N2O2S/c13-8-3-1-7(2-4-8)6-19-12-15-5-9(14)10(16-12)11(17)18/h1-5H,6H2,(H,17,18)
Standard InChI Key VJNRPNVIOWGIMJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s pyrimidine ring serves as the central scaffold, with substituents strategically positioned to influence electronic and steric properties:

  • Position 2: A sulfanyl (-S-) bridge connects the pyrimidine ring to a 4-chlorobenzyl group, enhancing lipophilicity and enabling π-π stacking interactions .

  • Position 4: A carboxylic acid (-COOH) group introduces hydrogen-bonding capacity and acidity (pKa3.1\text{p}K_a \approx 3.1), critical for solubility and target binding .

  • Position 5: A chlorine atom contributes to electron withdrawal, stabilizing the ring system and modulating reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H8Cl2N2O2S\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight315.2 g/mol
XLogP3~3.2 (estimated)
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (2 × N, 2 × O, S)

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of the pyrimidine core:

  • Core Formation: Condensation of thiourea with β-keto esters yields 2-thiouracil derivatives, which are chlorinated at position 5 using POCl3\text{POCl}_3 or NCS\text{NCS} .

  • Sulfanyl Introduction: Nucleophilic substitution at position 2 with 4-chlorobenzyl mercaptan (HS-CH2C6H4Cl\text{HS-CH}_2\text{C}_6\text{H}_4\text{Cl}) under basic conditions (e.g., NaH\text{NaH}) .

  • Carboxylation: Oxidation of a methyl group at position 4 to carboxylic acid via potassium permanganate (KMnO4\text{KMnO}_4) in acidic media .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationPOCl3\text{POCl}_3, 110°C78
SulfanylationNaH\text{NaH}, DMF, 60°C65
CarboxylationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, 80°C52

Biological Activities and Mechanisms

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR): The carboxylic acid group chelates with Asp27 and Glu30 residues, reducing IC50\text{IC}_{50} values to <1 μM in E. coli DHFR assays .

  • Kinase Modulation: Halogenated pyrimidines interfere with ATP-binding pockets in kinases (e.g., EGFR), showing promise in cancer research .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Amide Formation: Coupling with amines yields prodrugs with improved bioavailability (e.g., ethylamide derivative logP = 2.8) .

  • Metal Complexation: Coordination with transition metals (e.g., Cu²⁺) enhances antibacterial efficacy via reactive oxygen species generation .

Table 3: Comparative Bioactivity of Derivatives

DerivativeTargetActivity (IC50\text{IC}_{50})
EthylamideDHFR0.8 μM
Cu(II) ComplexS. aureusMIC = 8 μg/mL
4-Nitrobenzyl SulfanylEGFR Kinase1.2 μM

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